

A Technical Guide to 3- [(Isopentyloxy)methyl]piperidine: Synthesis, Characterization, and Potential Applications

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Compound of Interest

Compound Name: 3-[(Isopentyloxy)methyl]piperidine

CAS No.: 946787-03-7

Cat. No.: B3173498

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(Isopentyloxy)methyl]piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. While a specific CAS Registry Number for this compound is not readily found in public databases, suggesting its status as a potentially novel chemical entity, this document outlines its core chemical properties, a proposed synthetic pathway, and robust methodologies for its characterization and purification. Drawing on established principles and data from analogous structures, this guide serves as a foundational resource for researchers aiming to synthesize, evaluate, and utilize this compound in their work.

Introduction and Chemical Identity

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.^{[1][2]} Its saturated, six-membered heterocyclic

structure allows for three-dimensional diversity, which is highly sought after in modern drug design to improve properties such as selectivity and potency. The introduction of an (isopentyloxy)methyl substituent at the 3-position creates a molecule with a flexible ether linkage and a branched alkyl chain, features that can significantly influence its pharmacokinetic and pharmacodynamic profile.

While specific data for **3-[(Isopentyloxy)methyl]piperidine** is sparse, its structural components—the piperidine core and the iso-amyl ether side chain—suggest potential utility in areas where similar structures have shown activity, such as in the development of central nervous system agents.

Molecular Structure and Properties

The fundamental chemical identifiers for **3-[(Isopentyloxy)methyl]piperidine** are derived from its structure.

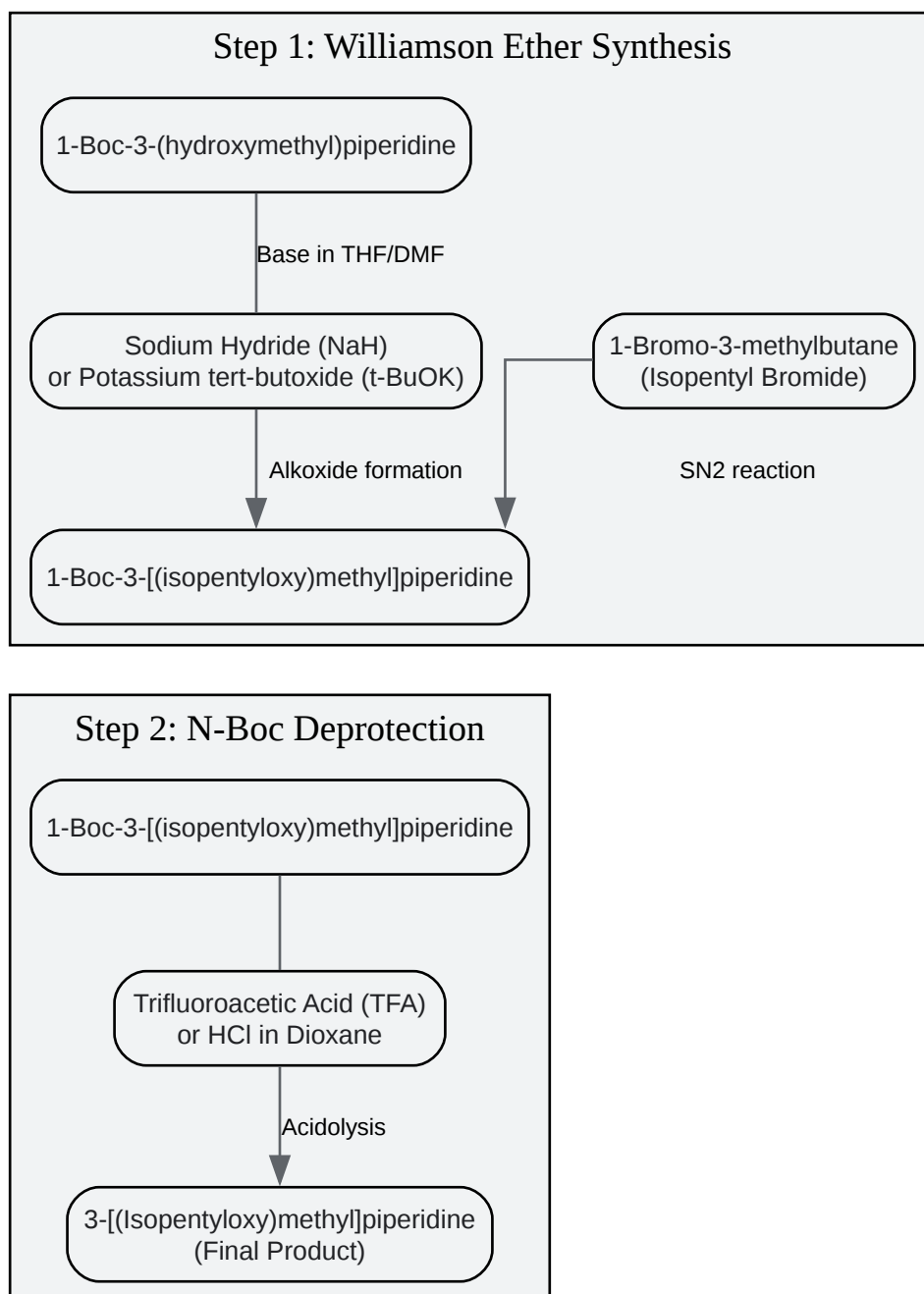
Property	Value	Source
IUPAC Name	3-(((3-Methylbutan-1-yl)oxy)methyl)piperidine	-
CAS Number	Not Assigned	-
Molecular Formula	C ₁₁ H ₂₃ NO	Calculated
Molecular Weight	185.31 g/mol	Calculated
SMILES	<chem>CC(C)CCOCc1CCCNC1</chem>	-
InChI Key	(Generated upon synthesis)	-

Proposed Synthesis and Purification

The synthesis of 3-(alkoxymethyl)piperidines can be achieved through several established routes. A highly effective and logical approach involves the Williamson ether synthesis, starting from a commercially available, N-protected piperidine methanol derivative and an isopentyl halide. This method offers high yields and a straightforward purification process.

Synthetic Workflow

The proposed synthesis follows a two-step pathway: etherification followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is recommended due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl 3-[(isopentyloxy)methyl]piperidine-1-carboxylate

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** Add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.). Cool the solution to 0 °C in an ice bath.
- **Base Addition:** Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. **Causality Note:** Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution. The use of a strong base like NaH is necessary to deprotonate the primary alcohol, forming a nucleophilic alkoxide.
- **Alkoxide Formation:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- **Electrophile Addition:** Add 1-bromo-3-methylbutane (isopentyl bromide, 1.5 eq.) dropwise to the solution. **Causality Note:** An excess of the alkylating agent drives the reaction towards completion.
- **Reaction:** Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

PART B: Synthesis of 3-[(Isopentyloxy)methyl]piperidine

- **Deprotection Setup:** Dissolve the purified tert-butyl 3-[(isopentyloxy)methyl]piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

- Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C. Causality Note: A strong acid like TFA is required to cleave the acid-labile Boc group. The excess acid ensures complete deprotection.
- Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Neutralization & Extraction: Dissolve the residue in water and basify to pH >10 with 2M sodium hydroxide (NaOH). Extract the product into DCM or diethyl ether (3x).
- Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, **3-[(isopentyloxy)methyl]piperidine**. Further purification can be achieved by distillation if necessary.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

Technique	Expected Results for 3-[(Isopentyloxy)methyl]piperidine
¹ H NMR	- Multiplets in the δ 2.5-3.1 ppm range (piperidine CH adjacent to N).- A doublet around δ 3.3-3.5 ppm (CH ₂ -O from piperidine side chain).- A triplet around δ 3.4-3.6 ppm (O-CH ₂ from isopentyl group).- A multiplet around δ 1.6-1.8 ppm (CH from isopentyl group).- A broad singlet for the N-H proton.- Doublet around δ 0.9 ppm (diastereotopic methyl groups of isopentyl).
¹³ C NMR	- Peaks in the δ 45-55 ppm range (piperidine carbons adjacent to N).- A peak around δ 70-75 ppm for the ether-linked CH ₂ carbons.- Peaks corresponding to the isopentyl group carbons (approx. δ 38, 25, 22 ppm).
Mass Spec (ESI+)	A prominent [M+H] ⁺ ion at m/z 186.1858.
FT-IR	- C-H stretching peaks around 2850-2960 cm ⁻¹ .- A broad N-H stretching peak around 3300-3400 cm ⁻¹ .- A strong C-O-C ether stretching peak around 1100 cm ⁻¹ .

Potential Applications in Drug Development

While this specific molecule lacks extensive documentation, its structural features are present in compounds with known biological activity. The synthesis of libraries of related 3-substituted piperidines is a common strategy in drug discovery.^[1]

- **CNS Agents:** Derivatives of 3-[(phenoxy)methyl]piperidine have been synthesized and evaluated for antidepressant activity.^[3] The lipophilic isopentyl group could enhance blood-brain barrier penetration, making this scaffold a candidate for developing novel CNS-active agents.
- **Fragment-Based Drug Discovery (FBDD):** The piperidine core is a valuable 3D fragment for FBDD programs.^[4] This compound can serve as a starting point for building more complex

molecules with improved spatial arrangement and interaction with biological targets.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on the hazards associated with its constituent functional groups: piperidines and ethers.

- Piperidine Hazard Class: Piperidine and its simple derivatives are classified as flammable liquids and are harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.^[5]
- Handling:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
 - Keep away from heat, sparks, and open flames.
 - Avoid breathing vapors.
 - Handle as a corrosive and toxic substance.

Conclusion

3-[(Isopentyloxy)methyl]piperidine represents an accessible yet underexplored chemical entity. This guide provides the necessary foundational knowledge for its synthesis via a robust Williamson ether synthesis and N-Boc deprotection strategy. The detailed characterization and safety protocols outlined herein are designed to ensure scientific integrity and safe handling. The structural similarity of this compound to known bioactive molecules suggests it is a promising scaffold for further investigation in medicinal chemistry and drug discovery programs.

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- [To cite this document: BenchChem. \[A Technical Guide to 3-\[\(Isopentyloxy\)methyl\]piperidine: Synthesis, Characterization, and Potential Applications\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3173498/docs#a-technical-guide-to-3-isopentyloxy-methyl-piperidine-synthesis-characterization-and-potential-applications\]](#)

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